molecular formula C13H13ClFNO B11732903 2-Fluoro-3-phenoxybenzylamine hydrochloride

2-Fluoro-3-phenoxybenzylamine hydrochloride

Katalognummer: B11732903
Molekulargewicht: 253.70 g/mol
InChI-Schlüssel: SNVRVHBALQJDEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluoro-3-phenoxyphenyl)methanamine hydrochloride is an organic compound with the molecular formula C13H13ClFNO. This compound is notable for its unique structure, which includes a fluorine atom and a phenoxy group attached to a phenyl ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of 1-(2-fluoro-3-phenoxyphenyl)methanamine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-nitrophenol and phenol.

    Reaction Steps:

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Analyse Chemischer Reaktionen

1-(2-Fluoro-3-phenoxyphenyl)methanamine hydrochloride undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium on carbon, potassium permanganate, and lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions include amines, alcohols, ketones, and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluoro-3-phenoxyphenyl)methanamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 1-(2-fluoro-3-phenoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways.

    Pathways Involved: The pathways affected by the compound include signal transduction pathways, metabolic pathways, and gene expression regulation. The exact mechanism depends on the specific biological context and the target molecule.

Vergleich Mit ähnlichen Verbindungen

1-(2-Fluoro-3-phenoxyphenyl)methanamine hydrochloride can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-(2-phenoxyphenyl)methanamine hydrochloride and 1-(2-fluoro-4-phenoxyphenyl)methanamine hydrochloride share structural similarities.

    Uniqueness: The presence of the fluorine atom at the 2-position and the phenoxy group at the 3-position makes 1-(2-fluoro-3-phenoxyphenyl)methanamine hydrochloride unique. This unique structure can result in different chemical reactivity and biological activity compared to its analogs.

Eigenschaften

Molekularformel

C13H13ClFNO

Molekulargewicht

253.70 g/mol

IUPAC-Name

(2-fluoro-3-phenoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C13H12FNO.ClH/c14-13-10(9-15)5-4-8-12(13)16-11-6-2-1-3-7-11;/h1-8H,9,15H2;1H

InChI-Schlüssel

SNVRVHBALQJDEY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2F)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.